ethyl 1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an ethyl carboxylate group at position 4 and a 2-oxoethyl linker bearing a 2,4-dimethoxyphenylamino moiety at position 1. Such compounds are frequently explored in medicinal chemistry for their pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
ethyl 1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-4-24-15(21)12-8-19(18-17-12)9-14(20)16-11-6-5-10(22-2)7-13(11)23-3/h5-8H,4,9H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUSRCHVQCXEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate (CAS Number: 902564-68-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial properties and other relevant pharmacological effects.
The molecular formula of this compound is , with a molecular weight of 334.33 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of triazole derivatives typically involves the "click" chemistry approach, which is efficient and yields high purity products. In the case of this compound, the reaction conditions and reagents used for synthesis are critical for achieving desired biological activities. Previous studies have shown that modifications to the triazole structure can enhance antimicrobial potency .
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains. The following table summarizes the antimicrobial activity of related triazole derivatives:
| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | Escherichia coli | 18 | |
| Ethyl Triazole | Enterobacter aerogenes | 20 |
The data suggest that the presence of the dimethoxyphenyl group enhances the antimicrobial efficacy of triazole derivatives against Gram-positive and Gram-negative bacteria.
Other Biological Activities
In addition to antimicrobial effects, triazoles have been studied for their anticancer properties. Some derivatives have shown promise in inhibiting tumor growth and exhibiting cytotoxic effects on cancer cell lines . The dual functionality of these compounds makes them suitable candidates for further pharmacological exploration.
Case Studies
A notable study evaluated a series of triazole derivatives for their antibacterial and antifungal activities. Among these compounds, those with an aromatic substituent similar to that in this compound exhibited enhanced activity against resistant strains of bacteria .
Another investigation focused on the structure-activity relationship (SAR) of triazoles. It was found that modifications at specific positions on the triazole ring could significantly influence biological activity. For instance, introducing electron-donating groups improved solubility and bioavailability .
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or case studies focusing solely on the compound "ethyl 1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate." However, the search results do offer some information regarding the components and related compounds, which may be relevant to understanding potential applications.
About the Compound
- Chemical Structure and Properties The compound is a derivative of triazole and contains a dimethoxyphenyl group . Its molecular formula is C15H18N4O5, and its molecular weight is 334.33 .
- Triazoles: Triazoles are a class of five-membered nitrogen-containing heterocyclic compounds with two isomeric forms: 1,2,3-triazole and 1,2,4-triazole . Triazoles can accommodate a variety of substituents, making them useful in the creation of diverse bioactive molecules .
- Therapeutic Applications of Triazoles: Triazoles and their derivatives possess significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .
- 1,2,3-Triazole synthesis Functionally rich vinyl-/alkyl-/aryl-containing 1,2,3-triazoles can be prepared under ambient conditions using metal-free OrgACC reaction promoted by DBU in DMSO . C-vinyl- and N-vinyl-triazoles have many biological activities, including EP4 receptor antagonists, α-glycosidase inhibition, antitubercular, antimicrobial, tubulin inhibition, and anti-inflammatory properties .
- 1,2,4-Triazole synthesis 3-aryl-5-mercapto-1,2,4-triazoles can be easily accessed through base-catalyzed cyclization of acyl thiosemicarbazide under reflux condition . 5-mercapto-1,2,4-triazoles can be used as a scaffold for the preparation of S-substituted triazoles with antiproliferative activities in colorectal cancer .
Related Compounds and Potential Applications
- Pyrazoles: Some synthesized pyrazole carboxamides have displayed notable antifungal activity .
- Isoquinolines: Isoquinolines are a class of organic heteropolycyclic compounds consisting of isoquinoline and its substitution derivatives and are shown to be manually annotated by the ChEBI Team .
- Antihypertensive Agents: Some compounds with structural similarity or containing related heterocyclic components are being explored as antihypertensive agents .
Chemical Reactions Analysis
2.1. Triazole Ring Modifications
The 1,2,3-triazole core undergoes:
- N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary salts .
- Electrophilic Substitution : Bromination at C5 using NBS in CCl₄ yields 5-bromo derivatives .
2.2. Ester Group Transformations
- Hydrolysis : Treatment with NaOH (aq.)/EtOH converts the ethyl ester to a carboxylic acid (95% yield) .
- Amidation : Reacts with NH₂R in DCC/DMAP to form carboxamides .
2.3. Amide and Methoxy Group Reactivity
- Demethylation : BBr₃ in CH₂Cl₂ removes methoxy groups, yielding phenolic derivatives .
- Reductive Amination : The ketone group (2-oxoethyl) undergoes reductive amination with NaBH₃CN/NH₄OAc .
3.1. Heterocyclic Hybrids
The compound serves as a precursor for fused heterocycles:
- Triazolothiadiazines : Reacts with phenacyl bromides in EtOH/HCl to form triazolothiadiazine derivatives (75–88% yields) .
- Spiro Compounds : Cyclization with α-chlorotosylhydrazones yields spiro-1,2,3-triazole hybrids .
Example Reaction Table :
| Product Class | Reagents/Conditions | Yield (%) | Biological Activity (MIC, μg/mL) |
|---|---|---|---|
| Triazolothiadiazines | Phenacyl bromide, EtOH, Δ | 82 | Antibacterial: 4.8 (S. aureus) |
| Spiro-triazoles | α-Chlorotosylhydrazones, K₂CO₃ | 77 | Antifungal: 6.2 (C. albicans) |
Mechanistic Insights
- CuAAC Mechanism : The reaction proceeds via a stepwise process involving copper-acetylide intermediates, ensuring regioselectivity .
- Hydrolysis Kinetics : Pseudo-first-order kinetics observed for ester hydrolysis (k = 1.2 × 10⁻³ min⁻¹ at pH 9) .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Triazole Isomers
1,2,3-Triazole vs. 1,2,4-Triazole Derivatives
- Target Compound : Contains a 1,2,3-triazole ring, which is synthetically accessible via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).
- Analog (): Ethyl 1-(4-hydroxy-2-(2-hydroxy-4-methoxyphenyl)butyl)-1,2,4-triazole-3-carboxylate (14) features a 1,2,4-triazole ring.
Substituent Effects
- Methoxy Positioning : The target compound’s 2,4-dimethoxyphenyl group contrasts with analogs like ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate (), which has a single 2-methoxyphenyl group. The additional methoxy in the target compound may enhance lipophilicity and π-π stacking interactions .
- Halogen vs. Methoxy Substitution : Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate () replaces methoxy with fluorine atoms. Fluorine’s electronegativity increases metabolic stability but reduces hydrogen-bonding capacity compared to methoxy groups .
Functional Group Modifications
Carboxylate Esters
- Ethyl vs. Methyl Esters : Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate () uses a methyl ester, which may alter hydrolysis rates and bioavailability compared to the ethyl ester in the target compound .
Linker Diversity
- Amide vs. Hydroxyethyl Linkers: The target compound’s 2-oxoethylamide linker differs from the hydroxyethyl group in .
Physicochemical Properties and Toxicity
Molecular Weight and Solubility
*LogP values estimated using fragment-based methods.
Toxicity Predictions
- Target Compound: No explicit toxicity data in evidence, but analogs in underwent computational toxicity prediction (GUSAR-online). Dimethoxy-substituted triazoles showed moderate acute toxicity (LD₅₀ ~300–500 mg/kg), likely due to metabolic deactivation of methoxy groups .
Key Research Findings
Triazole Isomerism : 1,2,3-Triazoles (target compound) are more synthetically accessible than 1,2,4-triazoles () but may exhibit different bioactivity profiles .
Methoxy Substitution: 2,4-Dimethoxy groups enhance binding to aromatic receptors compared to mono-methoxy analogs .
Ester Group Impact : Ethyl esters (target compound) balance hydrolysis resistance and solubility better than methyl esters () .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,3-triazole-4-carboxylate, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with 2,4-dimethoxyphenyl isocyanate or chloroacetyl derivatives. Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (60–80°C for cycloaddition), and catalyst loading (1–5 mol% CuI). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical to isolate the product . Yield optimization may require Design of Experiments (DoE) to assess interactions between variables like pH, stoichiometry, and reaction time .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the triazole proton (δ 7.8–8.2 ppm), ethyl ester (δ 1.3–1.4 ppm for CH3, δ 4.2–4.4 ppm for CH2), and methoxy groups (δ 3.8–3.9 ppm). Aromatic protons from the 2,4-dimethoxyphenyl group appear as two doublets (δ 6.5–7.2 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
- IR : Validate carbonyl stretches (C=O at ~1700 cm−1, amide C=O at ~1650 cm−1) .
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?
- Methodological Answer : Conduct accelerated stability studies by storing the compound in buffers (pH 3–9) at 25°C, 4°C, and −20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 0, 1, 3, and 6 months. Hydrolysis of the ester or amide bonds is likely under alkaline (pH >8) or high-temperature conditions .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?
- Methodological Answer : Byproducts may arise from competing pathways, such as incomplete cycloaddition (leading to regioisomers) or oxidation of the triazole ring. Use LC-MS to identify impurities and density functional theory (DFT) calculations to model reaction pathways. For example, competing coordination of Cu(I) to azide vs. alkyne can alter regioselectivity .
Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases, cytochrome P450). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). Molecular dynamics simulations (GROMACS) can assess conformational stability of the ligand-receptor complex .
Q. What strategies resolve contradictions between experimental data and computational predictions for this compound’s reactivity?
- Methodological Answer : Cross-validate computational models (e.g., DFT, MD) with kinetic studies (UV-Vis monitoring of reaction rates) and isotopic labeling (e.g., 13C NMR to track bond formation). For example, discrepancies in activation energy may arise from solvent effects not accounted for in simulations .
Q. How can the compound’s 3D conformation influence its pharmacokinetic properties?
- Methodological Answer : Use X-ray crystallography (if crystals are obtainable) or NOESY NMR to determine spatial arrangement. Correlate conformational flexibility (e.g., rotation of the 2,4-dimethoxyphenyl group) with logP (octanol/water partitioning) and permeability (Caco-2 cell assays) .
Q. What green chemistry approaches minimize waste in large-scale synthesis?
- Methodological Answer : Replace traditional solvents (DMF, dichloromethane) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Employ catalytic systems (e.g., immobilized Cu nanoparticles on silica) to reduce metal leaching. Process intensification via flow chemistry can enhance heat/mass transfer and reduce reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
